

Application Note: Analytical Methods for Quantifying 5-Pentafluoroethyl-Nicotinic Acid

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Compound of Interest

Compound Name: 5-Pentafluoroethyl-nicotinic acid

CAS No.: 1204235-23-3

Cat. No.: B1650794

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Introduction & Mechanistic Rationale

The strategic incorporation of fluorine atoms into pharmaceutical scaffolds is a cornerstone of modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity[1]. **5-Pentafluoroethyl-nicotinic acid** (CAS: 1204235-23-3) represents a highly specialized fluorinated derivative of nicotinic acid (Vitamin B3). While unmodified nicotinic acid and its primary metabolites (e.g., nicotinuric acid) are highly polar, water-soluble compounds that traditionally require complex chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing agents for retention [2], the addition of the bulky, electron-withdrawing pentafluoroethyl ($-C_2F_5$) group fundamentally alters the molecule's physicochemical profile.

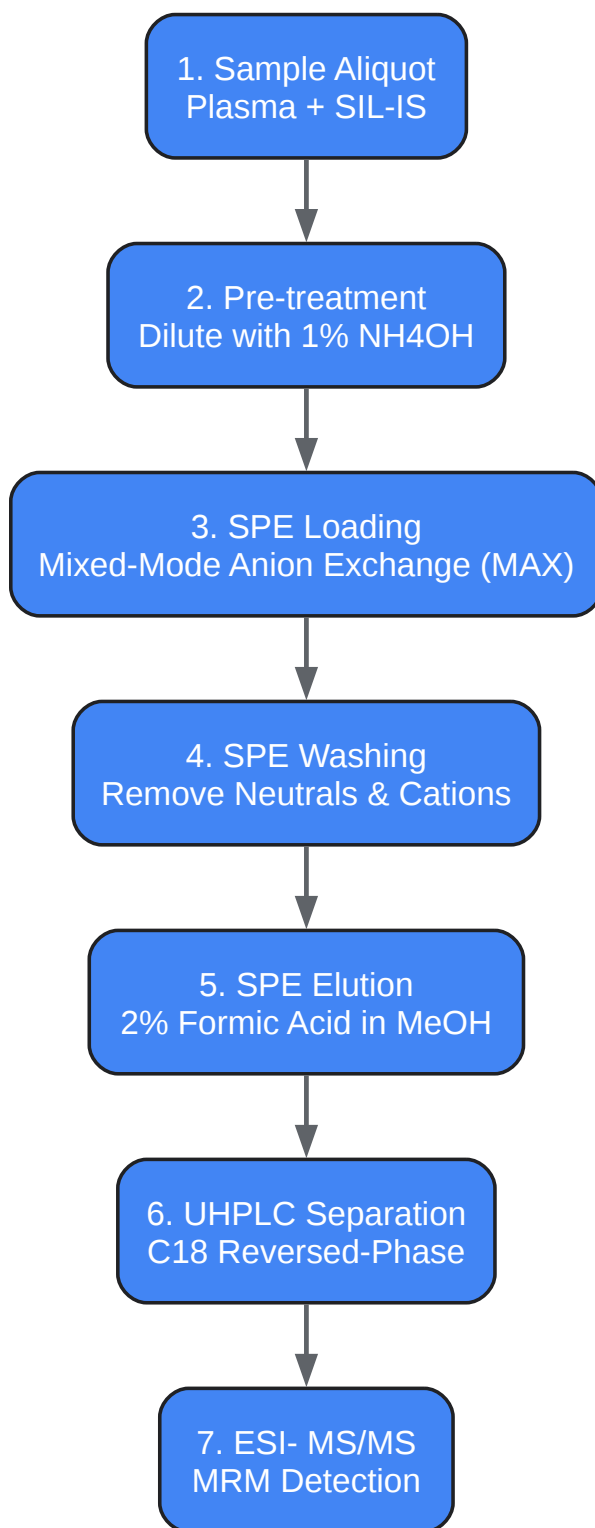
Causality in Analytical Design:

- **Chromatographic Shift:** The $-C_2F_5$ group significantly increases the partition coefficient ($\log P$), transitioning the molecule from highly hydrophilic to moderately lipophilic. This allows for robust retention and excellent peak shape on standard reversed-phase (RP) C18 columns, eliminating the need for unstable HILIC gradients.

- **Ionization Efficiency:** The strong inductive electron-withdrawing effect of the five fluorine atoms stabilizes the carboxylate anion, significantly lowering the pKa of the carboxylic acid moiety compared to standard niacin. Consequently, the molecule readily deprotonates, making Electrospray Ionization in negative mode (ESI-) the most sensitive and mechanistically sound choice for mass spectrometric detection.
- **Matrix Mitigation:** Because the pyridine nitrogen's basicity is simultaneously reduced by the fluorinated group, the molecule behaves primarily as a strong organic acid. We exploit this by using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE), which selectively captures the carboxylate anion while washing away neutral lipids and basic phospholipids, creating a self-validating, interference-free assay.

Experimental Workflow

The following workflow outlines the extraction and quantification process, designed to ensure high recovery and minimal ion suppression from biological matrices (e.g., human plasma).



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Figure 1: Analytical workflow for the quantification of **5-Pentafluoroethyl-nicotinic acid**.

Detailed Methodologies & Protocols

Reagents and Materials

- Analyte: **5-Pentafluoroethyl-nicotinic acid** (Reference Standard).
- Internal Standard (IS): 5-Trifluoromethyl-nicotinic acid (or a ^{13}C / ^{15}N stable isotope-labeled analog if available). The IS is critical for a self-validating system, correcting for any volumetric losses during extraction or ionization suppression during MS analysis.
- Sorbent: Waters Oasis MAX SPE cartridges (30 mg, 1 cc).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Hydroxide (NH_4OH).

Sample Preparation (MAX-SPE)

This protocol utilizes the acidic nature of the analyte to isolate it from complex biological fluids.

- Spiking: Transfer 100 μL of human plasma into a microcentrifuge tube. Add 10 μL of the Internal Standard working solution (500ng/mL).
- Pre-treatment: Add 300 μL of 1% NH_4OH in water to the sample. Rationale: This raises the pH, ensuring the carboxylic acid of the analyte is fully deprotonated (ionized) for optimal binding to the anion-exchange resin.
- Conditioning: Condition the MAX SPE cartridge with 1mL of MeOH, followed by 1mL of LC-MS grade water.
- Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1mL/min .
- Wash 1 (Aqueous): Wash with 1mL of 5% NH_4OH in water. Rationale: Removes basic proteins and polar neutral interferences.
- Wash 2 (Organic): Wash with 1mL of 100% MeOH. Rationale: Removes lipophilic neutral interferences (e.g., triglycerides) while the analyte remains ionically bound to the resin.
- Elution: Elute the analyte into a clean collection tube using 1mL of 2% Formic Acid in MeOH. Rationale: The high concentration of acid neutralizes the carboxylate anion, breaking the ionic bond with the resin and releasing the target compound.

- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C . Reconstitute in 100µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

UHPLC Chromatographic Conditions

Because the -C₂F₅ group imparts lipophilicity, a standard C₁₈ column is highly effective, avoiding the reproducibility issues common with GC-MS derivatization methods used for older niacin assays [3].

- Column: Waters XBridge BEH C₁₈(2.1×50mm , 1.7µm).
- Column Temperature: 40°C .
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4mL/min .
- Gradient Program:
 - 0.0–0.5min : 5% B
 - 0.5–3.0min : Linear gradient to 95% B
 - 3.0–4.0min : Hold at 95% B (Column Wash)
 - 4.0–4.1min : Return to 5% B
 - 4.1–5.5min : Re-equilibration at 5% B

Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode utilizing Negative Electrospray Ionization (ESI-).

- Capillary Voltage: -2.5kV
- Desolvation Temperature: 500°C

- Desolvation Gas Flow: 800L/hr

Table 1: Optimized MRM Parameters for Fluorinated Nicotinic Acids

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
5-Pentafluoroethyl-nicotinic acid	240.0	196.0	18	Quantifier (Loss of CO ₂)
5-Pentafluoroethyl-nicotinic acid	240.0	171.0	25	Qualifier (Loss of CF ₃)
5-Trifluoromethyl-nicotinic acid (IS)	190.0	146.0	16	Internal Standard

Note: The primary fragmentation pathway for nicotinic acid derivatives in ESI- is the neutral loss of carbon dioxide (-44Da) from the carboxylic acid group.

Method Validation & Quality Control

To ensure the protocol operates as a self-validating system, a post-column infusion experiment must be conducted during method development. By continuously infusing the analyte post-column while injecting a blank matrix extract, one can map the zones of ion suppression. The gradient described in Section 3.3 is explicitly designed to elute **5-Pentafluoroethyl-nicotinic acid** (≈2.2min) well before the highly suppressive lysophospholipids (≈3.5–4.0min).

Table 2: Representative Method Validation Metrics (Human Plasma)

Validation Parameter	Metric / Result	Acceptance Criteria (FDA/ICH)
Linear Range	1.0–1000ng/mL	$R^2 \geq 0.995$
Limit of Quantitation (LOQ)	1.0ng/mL	$S/N \geq 10$, Precision $\leq 20\%$
Intra-day Precision (CV%)	3.4%–6.8%	$\leq 15\%$ ($\leq 20\%$ at LOQ)
Inter-day Accuracy	94.2%–105.1%	85%–115%
Extraction Recovery	88.5% \pm 4.2%	Consistent across concentrations
Matrix Factor (IS Normalized)	0.98 \pm 0.03	1.0 \pm 0.15 (Indicates no suppression)

References

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